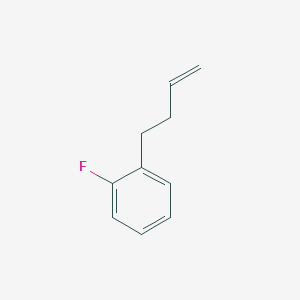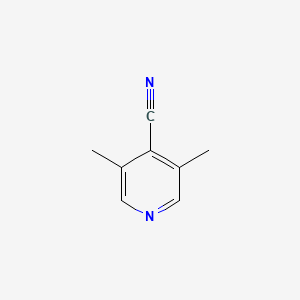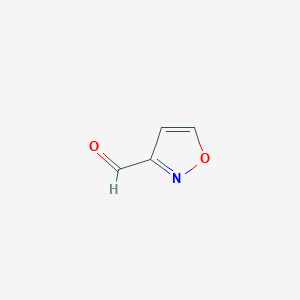
4-(2-Fluorophenyl)-1-butene
Descripción general
Descripción
4-(2-Fluorophenyl)-1-butene (also known as 4-Fluoro-1-butene) is an organic compound with the molecular formula C8H10F. It is a colorless liquid with a faint aromatic odor, and is highly flammable. 4-Fluoro-1-butene is widely used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used as an intermediate in the production of fluorinated polymers and fluorinated surfactants.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
4-(2-Fluorophenyl)-1-butene: is utilized in the synthesis of 1H-Pyrazolo[3,4-b]pyridines , a group of heterocyclic compounds that have shown significant promise in biomedical applications . These compounds are structurally similar to purine bases like adenine and guanine, making them interesting targets for medicinal chemistry.
Antimicrobial and Antitubercular Properties
Derivatives of 4-(2-Fluorophenyl)-1-butene have been synthesized and evaluated for their efficacy against various bacterial and fungal strains. They have shown promising results in inhibiting the growth of pathogens like A. baumannii and have significant antimycobacterial activity, suggesting potential applications in the treatment of tuberculosis.
Antiviral Activity
Benzamide-based 5-aminopyrazoles and their fused heterocycles, which can be synthesized using 4-(2-Fluorophenyl)-1-butene , have demonstrated notable antiviral activities against the H5N1 influenza virus . This indicates their potential in developing antiviral therapeutics.
Anticancer Applications
The compound has been used to create pyrazolopyrimidin-4-one derivatives, which have been evaluated for their cytotoxicity against tumor cell lines, showing potent antitumor activity. This suggests its use in the development of new anticancer drugs.
Development of New Drugs
4-(2-Fluorophenyl)-1-butene: could be used in the development of new drugs that target specific enzymes or receptors. Its unique structure allows for the creation of molecules that can interact with biological targets in novel ways .
Study of Receptor-Ligand Interactions
This compound may also be used in the study of receptor-ligand interactions, which is crucial for understanding the mechanisms of drug action and for the design of new therapeutics .
Effects on Metabolic Pathways
Researchers can employ 4-(2-Fluorophenyl)-1-butene to study the effects of different drugs on metabolic pathways. This can provide insights into the metabolic fate of pharmaceuticals and the design of drugs with better pharmacokinetic profiles .
Synthetic Pathways for Organic Compounds
Finally, 4-(2-Fluorophenyl)-1-butene could be used in the development of new synthetic pathways for the synthesis of other organic compounds. Its reactivity and structural features make it a valuable building block in organic synthesis .
Propiedades
IUPAC Name |
1-but-3-enyl-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F/c1-2-3-6-9-7-4-5-8-10(9)11/h2,4-5,7-8H,1,3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPJACQYVLSKFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596260 | |
| Record name | 1-(But-3-en-1-yl)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluorophenyl)-1-butene | |
CAS RN |
71813-51-9 | |
| Record name | 1-(3-Buten-1-yl)-2-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71813-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(But-3-en-1-yl)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Pyridin-4-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide](/img/structure/B1319013.png)










![Imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B1319054.png)
![tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate](/img/structure/B1319061.png)
